Cas no 1707567-07-4 (3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole)

3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole
- 1H-Pyrazole, 3-(3-chlorophenyl)-4-(ethylsulfonyl)-
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- Inchi: 1S/C11H11ClN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)
- InChI Key: YGKMFAOOHLOZQR-UHFFFAOYSA-N
- SMILES: N1C=C(S(CC)(=O)=O)C(C2=CC=CC(Cl)=C2)=N1
3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509086-1g |
3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole |
1707567-07-4 | 97% | 1g |
$637 | 2022-06-12 |
3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole
Comprehensive Overview of 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole (CAS No. 1707567-07-4)
3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole (CAS No. 1707567-07-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole core and ethanesulfonyl functional group, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its molecular structure, which combines a chlorophenyl moiety with a sulfonyl group, offering versatile reactivity and binding properties.
The growing interest in 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole aligns with current trends in small-molecule therapeutics and precision agriculture. As the demand for targeted drug delivery and sustainable crop protection solutions rises, this compound's potential as a bioactive scaffold is being explored. Its CAS No. 1707567-07-4 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and chemical synthesis.
One of the key advantages of 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole lies in its structural modularity. The pyrazole ring serves as a robust platform for further functionalization, enabling researchers to tailor its properties for specific applications. Recent studies have highlighted its potential as a kinase inhibitor, a class of compounds critical in oncology and inflammation research. Additionally, its sulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug formulation.
In the context of green chemistry, 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole has been investigated for its compatibility with eco-friendly synthesis methods. Researchers are optimizing catalytic processes to reduce waste and energy consumption during its production. This aligns with global initiatives to promote sustainable chemical manufacturing, a topic frequently queried in scientific search engines.
The compound's physicochemical properties, such as its melting point, solubility, and stability, are well-documented in literature. These parameters are crucial for formulation scientists and process chemists working on scalable production. Furthermore, its spectroscopic data (e.g., NMR, IR) is often referenced in analytical chemistry discussions, aiding in quality control and structural verification.
As the scientific community continues to explore 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole, its potential extends beyond traditional applications. Emerging fields like molecular electronics and supramolecular chemistry are investigating its charge-transfer properties and self-assembly behavior. This interdisciplinary relevance ensures that CAS No. 1707567-07-4 remains a trending subject in research publications and patent filings.
In summary, 3-(3-Chloro-phenyl)-4-ethanesulfonyl-1H-pyrazole represents a compelling case study in modern chemical innovation. Its multifaceted applications, from pharmaceutical intermediates to advanced materials, underscore its importance in contemporary science. For researchers seeking high-purity reagents or custom synthesis options, this compound offers a valuable starting point for groundbreaking discoveries.
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